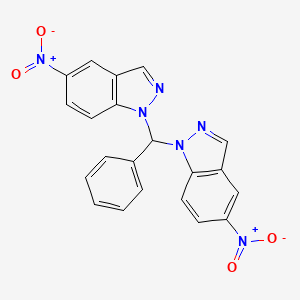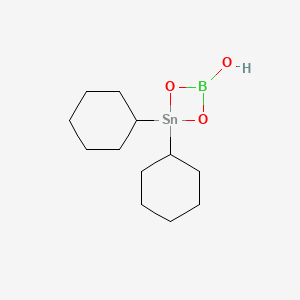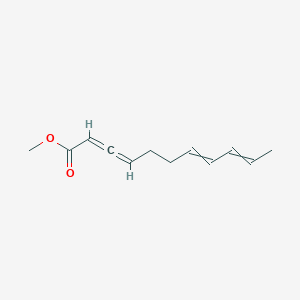
Methyl undeca-2,3,7,9-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl undeca-2,3,7,9-tetraenoate is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-2,3,7,9-tetraenoate can be synthesized through the intramolecular Diels-Alder reaction involving allenic ester dienophiles. This reaction typically occurs spontaneously at ambient temperature . The preparation involves the use of methyl (E,E)-dodeca-2,3,8,10-tetraenoate and (E,E)-undeca-2,3,7,9-tetraenoate as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:
Intramolecular Diels-Alder Reaction: This reaction involves the formation of cyclic compounds through the interaction of conjugated dienes and dienophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves ambient temperature conditions and may not require additional reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:
Synthetic Organic Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biological Studies:
Material Science: May be used in the development of new materials with unique properties due to its conjugated structure.
Mechanism of Action
The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl dodeca-2,3,8,10-tetraenoate: Another compound with a similar structure and reactivity in the Diels-Alder reaction.
Other Conjugated Polyenes: Compounds with multiple conjugated double bonds that exhibit similar reactivity.
Uniqueness
Methyl undeca-2,3,7,9-tetraenoate is unique due to its specific arrangement of double bonds, which allows for spontaneous intramolecular Diels-Alder reactions at ambient temperature . This property distinguishes it from other conjugated polyenes and makes it valuable in synthetic applications.
Properties
CAS No. |
111875-97-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
NKNPHOWOYXSJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCC=C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


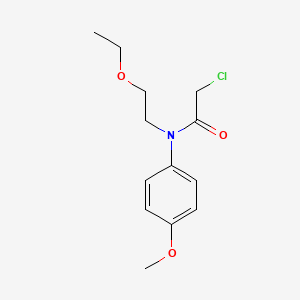

![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
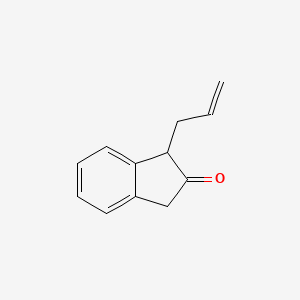
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
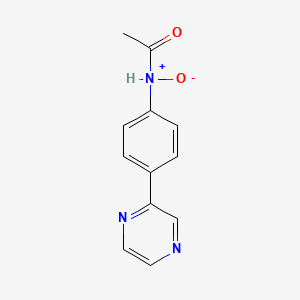

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

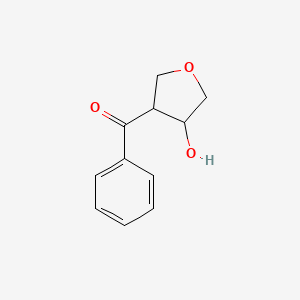
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
